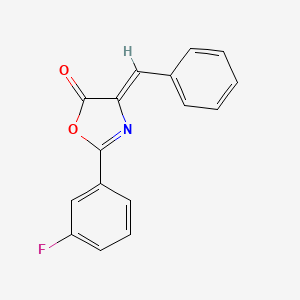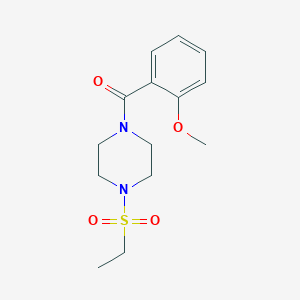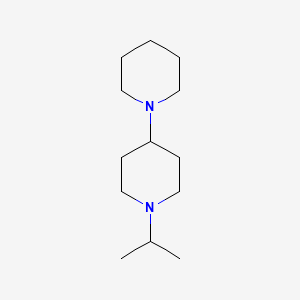![molecular formula C13H17NO5S B5682101 ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)
ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate, also known as EAMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EAMT is a thiophene-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of cell walls in fungi and bacteria. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also soluble in various solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling. In addition, this compound has limited solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate. One area of research is the development of new drugs based on this compound. Researchers are studying the potential of this compound for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the study of the mechanism of action of this compound. Researchers are trying to understand how this compound induces apoptosis in cancer cells and how it inhibits the growth of fungi and bacteria. Finally, researchers are studying the potential of this compound for use in nanotechnology and materials science. This compound has been shown to have potential applications in the synthesis of nanoparticles and the production of new materials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has potential applications in medicinal chemistry, biochemistry, and pharmacology. Future research on this compound is focused on the development of new drugs, the study of its mechanism of action, and its potential use in nanotechnology and materials science.
合成法
Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has been synthesized using various methods. One of the most common methods involves the reaction of ethyl 4-methyl-3-thiophenecarboxylate with acetic anhydride and methoxyacetyl chloride in the presence of a catalyst such as pyridine. The resulting product is then treated with ethyl alcohol to obtain this compound. Other methods involve the use of different reagents and catalysts to produce this compound.
科学的研究の応用
Ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 5-acetyl-2-[(2-methoxyacetyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-5-19-13(17)10-7(2)11(8(3)15)20-12(10)14-9(16)6-18-4/h5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMZHBQVCSGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5682061.png)

![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)
![5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5682087.png)
![2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)

![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
